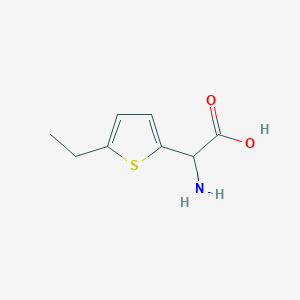

Amino(5-ethylthiophen-2-yl)acetic acid

Description

Amino(5-ethylthiophen-2-yl)acetic acid is a heterocyclic compound featuring a thiophene ring substituted with an ethyl group at the 5-position and an amino-acetic acid moiety at the 2-position. Its molecular formula is C₈H₁₁NO₂S, with a molecular weight of 199.25 g/mol. The thiophene ring contributes to its aromaticity and electron-rich character, while the ethyl substituent enhances lipophilicity compared to smaller alkyl groups.

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-amino-2-(5-ethylthiophen-2-yl)acetic acid |

InChI |

InChI=1S/C8H11NO2S/c1-2-5-3-4-6(12-5)7(9)8(10)11/h3-4,7H,2,9H2,1H3,(H,10,11) |

InChI Key |

FHEOHIHHPWPNBU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(5-ethylthiophen-2-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-ethylthiophene, which is commercially available or can be synthesized through various methods.

Amination: The thiophene ring is aminated using reagents such as ammonia or primary amines under controlled conditions to introduce the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Alcohols and Aldehydes: Formed through reduction.

Halogenated and Alkylated Derivatives: Formed through substitution.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₆H₇NO₂S

Molecular Weight : 157.19 g/mol

The compound features an amino group and a carboxylic acid group attached to a thiophene ring, which contributes to its reactivity and potential interactions with biological systems. The presence of the ethyl group on the thiophene ring influences its chemical properties compared to similar compounds.

Chemistry

Amino(5-ethylthiophen-2-yl)acetic acid serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

In biological research, this compound is investigated for its role in biochemical pathways and as a precursor for biologically active molecules. Its interactions with enzymes and receptors can modulate biological activities, making it a subject of interest in metabolic studies.

Medicine

The compound has shown potential therapeutic applications, particularly in:

-

Antimicrobial Activity : Exhibiting significant inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of this compound

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 128 µg/mL - Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

Industry

In industrial applications, this compound is used in the development of materials with specific properties, such as:

- Corrosion Inhibitors : Enhancing the durability of materials exposed to corrosive environments.

- Organic Semiconductors : Potential applications in electronic devices due to its conductive properties.

Case Studies

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for new antibiotics .

- Inflammation Research : Investigations into the anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in cell cultures, supporting its therapeutic potential .

Mechanism of Action

The mechanism of action of Amino(5-ethylthiophen-2-yl)acetic acid involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence biochemical pathways related to amino acid metabolism, oxidative stress, and cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the thiophene ring significantly influences properties such as solubility, lipophilicity, and reactivity. Key analogs include:

2-Amino-2-(5-methylthiophen-2-yl)acetic Acid

- Molecular Formula: C₇H₉NO₂S

- Molecular Weight : 185.22 g/mol

- Key Differences: The methyl group reduces steric bulk and lipophilicity (logP ≈ 0.5) compared to the ethyl analog (logP ≈ 1.2) . Synthetic routes involve condensation of ethyl acetoacetate with sulfur and malononitrile in ethanol, catalyzed by triethylamine .

2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic Acid

- Molecular Formula : C₁₅H₁₆O₃S

- Molecular Weight : 276.35 g/mol

- Key Differences: The addition of a phenoxy group increases molecular weight and introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

2-Amino-2-(5-chloro-2-fluorophenyl)acetic Acid

Structural and Functional Comparison Table

<sup>*</sup>logP values estimated via computational tools.

Biological Activity

Amino(5-ethylthiophen-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₆H₇NO₂S

- Molecular Weight : 157.19 g/mol

The presence of an amino group and a thiophene ring contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. The compound exhibits significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which have been assessed using various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response.

Case Study: Inhibition of Cytokine Production

In a controlled study, human peripheral blood mononuclear cells (PBMCs) were treated with this compound. The results indicated a significant reduction in TNF-α levels by approximately 50% at a concentration of 50 µM, showcasing its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity.

- Ionic Interactions : The carboxylic acid moiety allows ionic interactions with positively charged residues in proteins.

- π-π Interactions : The thiophene ring facilitates π-π stacking interactions with aromatic residues, influencing protein conformation and activity.

These interactions contribute to the compound's efficacy in modulating biological pathways relevant to inflammation and microbial resistance.

Research Findings

Several studies have investigated the broader implications of this compound in pharmacological applications:

- Synthesis and Characterization : A recent study synthesized derivatives of this compound, evaluating their biological properties through structure–activity relationship (SAR) analyses. Modifications to the thiophene ring significantly impacted antimicrobial potency .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in treating infections and inflammatory conditions. Preliminary findings indicate promising results in reducing symptoms associated with induced inflammation .

Q & A

Q. What established synthetic methodologies are used to prepare Amino(5-ethylthiophen-2-yl)acetic acid, and what purification challenges are commonly encountered?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiophene derivatives are synthesized via refluxing ethyl acetoacetate with sulfur and catalysts (e.g., triethylamine) in ethanol, followed by neutralization and crystallization . Critical parameters include reaction time, solvent choice (e.g., ethanol for solubility), and acid/base workup conditions. Purification challenges arise from intermediates prone to decomposition during chromatography, as observed in similar compounds where silica gel exposure led to hydrolysis of N-acylimine intermediates. Mitigation involves minimizing acidic conditions and using rapid purification methods .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions and detecting rotamers or isomers, as demonstrated in studies of N-acylimine intermediates .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving thiophene ring conformations and hydrogen-bonding networks. This requires high-quality single crystals and careful data collection to avoid twinning .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, essential for validating synthetic products.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent and Temperature Optimization : Toluene at elevated temperatures (50–80°C) enhances nucleophilic addition efficiency, as shown in double-adduct formation studies .

- Catalyst Screening : Piperidine or triethylamine accelerates imine formation, while avoiding protic solvents prevents premature hydrolysis .

- Stoichiometric Adjustments : Using 1.2 equivalents of nucleophiles (e.g., indoles) improves conversion rates in one-pot reactions .

Q. What mechanisms explain by-product formation during the synthesis of this compound, and how can they be suppressed?

- Methodological Answer :

- By-Product Sources : Hydrolysis of N-acylimine intermediates (e.g., via trace water) generates unwanted DEMO (diethyl malonate) derivatives. This is confirmed by H NMR monitoring .

- Mitigation Strategies :

- Use anhydrous solvents and inert atmospheres.

- Replace silica gel chromatography with recrystallization or centrifugal partition chromatography to avoid acidic degradation .

- Optimize reaction times to prevent over-oxidation of thiophene rings.

Q. How do structural modifications to the ethylthiophene moiety influence the physicochemical properties of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing/Donating Groups : Substitutions on the thiophene ring (e.g., cyano, methoxy) alter acidity and solubility. For example, cyano groups increase electrophilicity, facilitating nucleophilic attacks .

- Steric Effects : Bulky substituents (e.g., phenylhydrazinylidene) reduce rotational freedom, as seen in NMR coalescence experiments detecting rotamers .

- Structure-Activity Relationships (SAR) : Analogous compounds (e.g., thiazolidineacetic acids) show that 4-oxo-2-thioxo groups enhance bioactivity, suggesting similar modifications could tune target properties .

Data Contradiction Analysis

- Example : Discrepancies in reported yields for similar compounds often stem from variations in workup protocols. For instance, silica gel chromatography decomposes labile intermediates, leading to underestimation of yields compared to recrystallization . Researchers must document purification methods and intermediate stability to reconcile such discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.